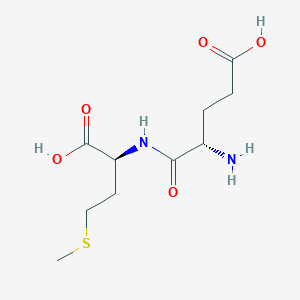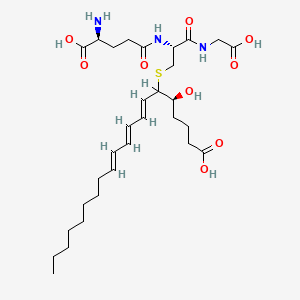
N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺
描述
“N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a compound with the CAS Number: 91842-95-4 . It has a molecular weight of 192.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The introduction of substituents at the 2 position of the 1,4-benzoxazine ring increased the antagonistic activities .Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide . The InChI code is 1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) .Chemical Reactions Analysis
The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides .Physical And Chemical Properties Analysis
The compound has a melting point of 112-113 degrees Celsius . The compound is stable at room temperature .科学研究应用
5-羟色胺-3 (5-HT3) 受体拮抗剂
N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物因其作为 5-羟色胺-3 (5-HT3) 受体拮抗剂的潜力而受到研究。这些衍生物的设计和合成,特别是专注于它们与 5-HT3 受体的结合亲和力,一直是研究的一个重要领域。例如,Kuroita、Sakamori 和 Kawakita (2010) 合成了并评价了几种 3-取代的 5-氯-2-甲氧基苯甲酰胺,从而发现了具有有效 5-HT3 受体拮抗活性的化合物(Kuroita, T.、Sakamori, M. 和 Kawakita, T.,2010)。
微波催化合成
N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物的微波催化合成因其效率和环保性而受到探索。Dabholkar 和 Gavande (2003) 报告了一种快速有效的方法,用于在微波辐射下使用 N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物合成取代的吡唑-5-酮,与传统方法相比,提高了反应速率和产率(Dabholkar, V. 和 Gavande, R. P.,2003)。
抗菌和抗氧化特性
对 N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物的抗菌和抗氧化特性的研究已取得了有希望的结果。Sonia、Thachil、Parameswaran 和 Kochupappy (2013) 以 (3,4-二氢-3-氧代-2H-1,4-苯并恶嗪-2-基) 乙酸甲酯为原料,合成了具有有效抗菌和抗氧化活性的苯并恶嗪基吡唑啉亚芳基(Sonia, G.、Thachil, K. K.、Parameswaran, M. 和 Kochupappy, R. T.,2013)。
创新合成方法
已经开发出 N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物的创新合成方法,以提高效率和产率。例如,詹淑婷 (2012) 在一锅反应中利用 2-氨基苯酚作为起始原料,生产了各种 3,4-二氢-2H-苯并[1,4]恶嗪,代表了这些化合物的新的合成方法(詹淑婷,2012)。
除了多苯并恶嗪单体之外的其他应用
除了用作多苯并恶嗪的单体之外,N-甲基-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺衍生物在其他应用中也显示出潜力。Wattanathana、Veranitisagul、Koonsaeng 和 Laobuthee (2017) 探索了将这些化合物用作发光材料、阳离子配体和贵金属离子的还原剂(Wattanathana, W.、Veranitisagul, C.、Koonsaeng, N. 和 Laobuthee, A.,2017)。
作用机制
In a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2, 4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed the highest affinity for 5-HT3 receptors . It also showed a long-lasting 5-HT3 receptor antagonistic activity .
生化分析
Biochemical Properties
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can bind to specific protein receptors, altering their conformation and activity . This binding can lead to changes in downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide on cells are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating the activity of key enzymes and receptors, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes . These interactions highlight the compound’s ability to modulate cellular processes at multiple levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can lead to cumulative effects on cellular function, such as sustained upregulation of stress response genes and prolonged activation of signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide vary with dosage. At low doses, the compound exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver damage and impaired kidney function . These findings underscore the importance of dosage optimization in potential therapeutic applications of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Metabolic Pathways
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide within tissues can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, such as the mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGPQDQIXIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442391 | |
| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91842-95-4 | |
| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















